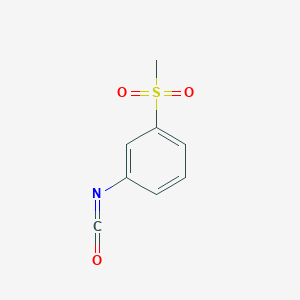

1-Isocyanato-3-(methylsulfonyl)benzene

Description

Contextualization of Aryl Isocyanates in Modern Chemical Synthesis.

Aryl isocyanates are a class of organic compounds characterized by the presence of an isocyanate group (–N=C=O) directly attached to an aromatic ring. This functional group is renowned for its high reactivity, primarily as an electrophile. The carbon atom of the isocyanate group is electron-deficient and readily undergoes nucleophilic attack by a wide range of compounds, including alcohols, amines, and water. researchgate.net These reactions lead to the formation of stable carbamate (B1207046), urea (B33335), and amine linkages, respectively. This versatile reactivity has established aryl isocyanates as indispensable building blocks in the synthesis of a vast array of organic molecules and polymers.

In contemporary organic synthesis, aryl isocyanates are pivotal in the construction of complex molecules, including pharmaceuticals, agrochemicals, and materials. Their ability to form robust covalent bonds under relatively mild conditions makes them ideal for late-stage functionalization in multi-step syntheses. Furthermore, the development of multicomponent reactions involving isocyanates has opened up new avenues for the rapid generation of molecular diversity from simple starting materials. nih.gov The reactivity of the isocyanate group can be modulated by the electronic nature of the substituents on the aromatic ring, allowing for fine-tuning of its synthetic utility. cymitquimica.com

Significance of Benzene (B151609) Sulfonyl Moieties in Molecular Design.

The benzene sulfonyl group (–SO2–C6H5) is a prominent functional group in the realm of molecular design, particularly in medicinal chemistry and materials science. The sulfur atom in the sulfonyl group is in a high oxidation state, and the two oxygen atoms confer a strong electron-withdrawing character to the moiety. This electronic property can significantly influence the reactivity and physicochemical properties of the molecule to which it is attached.

In medicinal chemistry, the sulfonyl group is a key component of many therapeutic agents. It is often incorporated into drug candidates to enhance their binding affinity to biological targets, improve their metabolic stability, and modulate their pharmacokinetic profiles. The ability of the sulfonyl group to participate in hydrogen bonding and other non-covalent interactions is a critical factor in its effectiveness. Furthermore, the structural rigidity and defined geometry of the benzene sulfonyl moiety can serve as a scaffold for the precise spatial arrangement of other functional groups in a molecule.

Identification of Research Opportunities and Challenges for 1-Isocyanato-3-(methylsulfonyl)benzene.

The specific compound this compound, with its unique combination of an isocyanate and a methylsulfonyl group, presents a range of research opportunities and challenges. The presence of the strongly electron-withdrawing methylsulfonyl group at the meta-position of the benzene ring is expected to significantly enhance the electrophilicity of the isocyanate carbon. This heightened reactivity could enable reactions with less reactive nucleophiles that are sluggish or ineffective with other aryl isocyanates.

Research Opportunities:

Novel Reaction Discovery: The enhanced reactivity of this compound could be exploited to develop new synthetic methodologies. This includes exploring its utility in cycloaddition reactions, insertion reactions, and as a partner in multicomponent reactions to access novel heterocyclic scaffolds.

Medicinal Chemistry Building Block: The compound's structure, incorporating a sulfonyl group, makes it an attractive starting material for the synthesis of new drug candidates. The isocyanate group provides a handle for the introduction of various pharmacophores through reactions with amines and alcohols, leading to the generation of libraries of sulfonyl-containing ureas and carbamates for biological screening.

Materials Science Applications: The bifunctional nature of this molecule could be leveraged in the design of advanced materials. For instance, it could be used as a monomer in the synthesis of specialty polymers with tailored thermal and mechanical properties. The sulfonyl group could also impart desirable characteristics such as improved adhesion or altered electronic properties.

Research Challenges:

Control of Reactivity: The high reactivity of the isocyanate group, while advantageous, also presents a significant challenge in terms of controlling reaction selectivity. Undesired side reactions or polymerization may occur if reaction conditions are not carefully optimized.

Moisture Sensitivity: Like all isocyanates, this compound is highly sensitive to moisture. Rigorous anhydrous reaction conditions are necessary to prevent its hydrolysis to the corresponding amine, which would lead to the formation of urea byproducts.

Limited Commercial Availability and Cost: While commercially available from some suppliers, the compound may not be as readily accessible or cost-effective as simpler aryl isocyanates, which could be a limiting factor for large-scale applications. bldpharm.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 28479-21-2 bldpharm.com |

| Molecular Formula | C8H7NO3S bldpharm.com |

| Molecular Weight | 197.21 g/mol bldpharm.com |

| SMILES Code | O=S(C1=CC(N=C=O)=CC=C1)(C)=O bldpharm.com |

| InChI Key | Not readily available |

| Appearance | Not readily available |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Density | Not readily available |

Table 2: Synonyms for this compound

| Synonym |

| 3-(Methylsulfonyl)phenyl isocyanate |

| Benzene, 1-isocyanato-3-(methylsulfonyl)- |

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO3S |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

1-isocyanato-3-methylsulfonylbenzene |

InChI |

InChI=1S/C8H7NO3S/c1-13(11,12)8-4-2-3-7(5-8)9-6-10/h2-5H,1H3 |

InChI Key |

HYJWWWIQBXKSNO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)N=C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 1 Isocyanato 3 Methylsulfonyl Benzene and Analogs

Established Approaches for Aryl Isocyanate Formation

The conversion of an aromatic amine, such as 3-(methylsulfonyl)aniline (B181093), to an aryl isocyanate is a fundamental transformation in organic chemistry. Historically, this has been dominated by methods using phosgene (B1210022), though significant progress has been made in developing safer, non-phosgene alternatives.

The reaction of primary amines with phosgene (carbonyl chloride) is the most established and widely used industrial method for producing isocyanates. sabtechmachine.com The process is typically conducted in two stages, known as "cold phosgenation" and "hot phosgenation," to manage the reaction's progress and byproducts. sabtechmachine.com

The reaction begins with the amine, in this case, 3-(methylsulfonyl)aniline, reacting with phosgene. The initial nucleophilic attack of the amine on phosgene forms an N-substituted carbamoyl (B1232498) chloride intermediate. This step is rapid and often carried out at lower temperatures. sabtechmachine.comnih.gov Subsequently, the reaction mixture is heated to induce the elimination of hydrogen chloride (HCl) from the carbamoyl chloride, yielding the final isocyanate product. nih.gov To drive the reaction to completion and decompose potential byproducts like ureas, an excess of phosgene is often used. sabtechmachine.com

Carbamoyl Chloride Formation: The primary amine attacks the electrophilic carbonyl carbon of phosgene.

HCl Elimination: The resulting carbamoyl chloride eliminates a molecule of HCl upon heating to form the isocyanate.

While effective, this method involves the use of highly toxic phosgene gas, necessitating stringent safety protocols and specialized equipment. nih.gov

Due to the significant hazards associated with phosgene, considerable research has focused on developing phosgene-free synthetic routes to isocyanates. nih.gov These methods often rely on the thermal or rearrangement-based decomposition of various precursor functional groups.

A prominent and safer alternative to gaseous phosgene is bis(trichloromethyl)carbonate, commonly known as triphosgene (B27547). nih.gov Triphosgene is a stable, crystalline solid that serves as a phosgene equivalent, releasing phosgene in situ under reaction conditions. asianpubs.org This property makes it easier and safer to handle and measure. nih.gov

The synthesis of an aryl isocyanate from an arylamine using triphosgene typically involves reacting the amine with triphosgene in an inert solvent, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl produced. nih.govasianpubs.orgresearchgate.net A general procedure involves the dropwise addition of a solution of the amine to a solution of triphosgene. researchgate.net The reaction can be monitored by infrared (IR) spectroscopy by observing the appearance of the characteristic strong isocyanate peak around 2250–2275 cm⁻¹ and the disappearance of the primary amine N-H stretching bands. asianpubs.org This method has been successfully applied to the synthesis of a wide variety of isocyanates, including those derived from amino acid esters. orgsyn.org

Beyond triphosgene, several other non-phosgene methods are available, often involving rearrangement reactions or different carbonyl sources.

Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas. ebrary.net The required acyl azide is typically prepared from a carboxylic acid derivative, such as an acid chloride. ebrary.net While effective, this route can present explosion hazards associated with handling azides. ebrary.net

Carbonylating Agents: Reagents like dimethyl carbonate (DMC) and carbonyldiimidazole (CDI) serve as less hazardous carbonyl sources. The DMC method involves the methoxycarbonylation of an amine to produce a carbamate (B1207046), which is then thermally decomposed to the isocyanate and methanol. ebrary.netacs.orgresearchgate.net

Dehydration of Carbamates: Isocyanates can be generated through the dehydration of carbamic acids, which are formed in situ from the reaction of a primary amine with carbon dioxide. scholaris.ca This process requires a suitable dehydrating agent to proceed effectively. scholaris.ca

A comparison of these methods is presented in the table below.

Table 1: Comparison of Aryl Isocyanate Synthesis Methods| Method | Reagent(s) | Key Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|

| Phosgenation | Phosgene (COCl₂) | Carbamoyl chloride | High efficiency, well-established for industrial scale. sabtechmachine.com | Extreme toxicity of phosgene, corrosive HCl byproduct. nih.gov |

| Triphosgene | Bis(trichloromethyl)carbonate | Carbamoyl chloride | Solid, safer to handle phosgene equivalent. nih.gov | Still generates phosgene in situ. |

| Curtius Rearrangement | Acyl azide (from carboxylic acid) | Acyl azide | Avoids phosgene. | Potentially explosive azide intermediates. ebrary.net |

| Dimethyl Carbonate | Dimethyl Carbonate (DMC) | Carbamate | Low toxicity, non-corrosive. acs.orgresearchgate.net | Often requires high temperatures and catalysts for carbamate decomposition. nih.gov |

Advancements in Non-Phosgene Methodologies for Isocyanate Synthesis.

Introduction and Functionalization of the Methylsulfonyl Group on Aromatic Systems

The methylsulfonyl group (-SO₂CH₃) is a crucial component of the target molecule. Its introduction onto the benzene (B151609) ring is a key strategic consideration. A common and efficient route to 3-(methylsulfonyl)aniline, the precursor for the isocyanate, involves the oxidation of the corresponding thioether, 3-(methylthio)aniline (B157570). This thioether can be prepared from a suitable starting material like 3-nitrothiophenol. The synthesis generally follows a sequence of thioether formation, reduction of the nitro group to an amine, and finally, oxidation of the thioether to the sulfone.

Alternatively, the methylsulfonyl group can be introduced directly onto the aromatic ring through electrophilic substitution, although this can present challenges regarding regioselectivity. psu.edu The most common methods for forming aryl sulfones involve the oxidation of aryl thioethers or direct sulfonylation reactions. acsgcipr.org A variety of oxidizing agents, including hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and sodium periodate, can be used to convert thioethers to sulfones. acsgcipr.orgrsc.org The choice of oxidant and reaction conditions allows for selective oxidation to either the sulfoxide (B87167) or the sulfone. rsc.orgrsc.org

Direct sulfonylation of an aromatic ring, a type of Friedel-Crafts reaction, provides a more direct route to aryl sulfones. acs.org This reaction involves an aromatic compound, a sulfonylating agent (like an arenesulfonyl chloride or anhydride), and a Lewis acid catalyst. psu.eduacs.org

For the synthesis of a methylsulfonyl-substituted benzene, methanesulfonyl chloride or methanesulfonic anhydride (B1165640) can be used as the sulfonylating agent. psu.edu The reaction is typically catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃). psu.edu

The reaction of methanesulfonyl chloride with benzene derivatives in the presence of aluminum chloride can produce methyl aryl sulfones. acs.org However, the regioselectivity of this reaction is a critical factor. The directing effects of any pre-existing substituents on the benzene ring will determine the position of the incoming methylsulfonyl group. For instance, achieving a specific isomer like the 1,3-disubstituted product required for 1-isocyanato-3-(methylsulfonyl)benzene might necessitate a multi-step strategy involving blocking groups or starting with a precursor that directs the sulfonylation to the meta position. chemistrysteps.com Zeolite catalysts have been explored to improve the regioselectivity, particularly to favor the para-isomer in the methanesulfonylation of toluene. psu.edu

Table 2: Reagents for Direct Friedel-Crafts Sulfonylation

| Sulfonylating Agent | Catalyst | Typical Products | Key Considerations |

|---|---|---|---|

| Methanesulfonyl Chloride | AlCl₃ | Methyl Aryl Sulfones | Catalyst is consumed, potential for side reactions. psu.edu |

| Methanesulfonic Anhydride | Zeolites, Triflic Acid | Methyl Aryl Sulfones | Can offer improved yields and regioselectivity over sulfonyl chlorides. psu.edugoogle.com |

| Chlorosulfonic Acid | None (reagent is also catalyst) | Arylsulfonyl Chlorides | Highly reactive, can lead to sulfone byproducts. google.com |

Oxidative Approaches for Sulfonyl Group Formation

The creation of the sulfonyl group is a critical transformation in the synthesis of this compound. This typically involves the oxidation of a sulfur-containing precursor, most commonly a thiol or a thioether (sulfide).

A prevalent strategy commences with the corresponding thioether, 3-(methylthio)aniline or 1-isocyanato-3-(methylthio)benzene. The sulfide (B99878) group is then oxidized to the sulfone. Various oxidizing agents can accomplish this transformation, with hydrogen peroxide being a common choice, often in the presence of a catalyst.

Another significant oxidative route is the conversion of thiols to sulfonyl derivatives. nih.gov Research has demonstrated mild and practical methods for synthesizing sulfonyl compounds through the oxidative functionalization of thiols. nih.gov For instance, the combination of dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr) can effectively act as an oxidizing system where DMSO is the terminal oxidant. nih.gov

Furthermore, the direct oxidative chlorination of thiols provides a pathway to sulfonyl chlorides, which are versatile intermediates. organic-chemistry.orgorgsyn.org These can then be converted to the target sulfone. A variety of reagents have been developed for this purpose, including:

Hydrogen peroxide in combination with thionyl chloride (SOCl₂) or zirconium(IV) chloride (ZrCl₄). organic-chemistry.orgorgsyn.org

N-chlorosuccinimide (NCS) in the presence of dilute hydrochloric acid. organic-chemistry.org

The choice of oxidant and reaction conditions is crucial as it can influence yield and selectivity, and sometimes lead to the formation of byproducts if not carefully controlled. orgsyn.org For example, while zirconium(IV) chloride was found to be effective for the oxidative chlorination of a thiol on a multi-gram scale, the reaction required careful management due to a significant exotherm. orgsyn.org

Table 1: Selected Oxidative Methods for Sulfonyl Group Formation

| Precursor Type | Oxidizing System | Product Intermediate | Reference |

| Thiol | DMSO / HBr | Sulfonyl Bromide | nih.gov |

| Thiol | H₂O₂ / ZrCl₄ | Sulfonyl Chloride | orgsyn.org |

| Thiol | H₂O₂ / SOCl₂ | Sulfonyl Chloride | organic-chemistry.org |

| Thiol | N-Chlorosuccinimide / HCl | Sulfonyl Chloride | organic-chemistry.org |

Precursor-Based Strategies for Methylsulfonyl Incorporation

Instead of forming the sulfonyl group on the aromatic ring, precursor-based strategies involve introducing the methylsulfonyl (-SO₂CH₃) moiety or a direct precursor to it. This can be achieved through various C-S bond-forming reactions.

One effective method is the palladium-catalyzed methylsulfonylation of aryl halides. organic-chemistry.org In this approach, an aryl halide, such as 3-bromo-1-isocyanatobenzene or a protected aniline (B41778) equivalent, can be coupled with a methylsulfonylation reagent like dimethyl sulfite (B76179) to install the methylsulfonyl group directly. organic-chemistry.org

Another strategy involves the use of sulfinate salts. Aryl or heteroaryl sulfones can be synthesized through the coupling of sodium arylsulfinate salts with organoboronic acids under electrochemical conditions. organic-chemistry.org For the target molecule, this would entail using a boronic acid derivative of the isocyanato- or amino-benzene and a methylsulfinate salt.

Aryl diazonium salts also serve as valuable precursors. A radical cascade reaction involving an aryl diazonium salt, a sulfur dioxide surrogate like DABCO·(SO₂)₂, and a methyl source can lead to the formation of the methylsulfone group on the aromatic ring.

Finally, a straightforward precursor approach involves starting with a commercially available compound that already contains the methylsulfonyl group. For instance, the synthesis could begin with 3-(methylsulfonyl)aniline. This precursor already contains the required sulfone functional group, simplifying the synthesis to just the conversion of the amino group to the isocyanate.

Convergent vs. Linear Synthetic Pathways for this compound

Linear Synthesis: A linear synthesis involves the sequential modification of a single starting material through a series of steps. chemistnotes.com A hypothetical linear pathway for this compound could start from a simple precursor like 3-aminotoluene. The steps might include:

Protection of the amino group.

Oxidation of the methyl group to a carboxylic acid.

Conversion of the carboxylic acid to a sulfonyl group (a multi-step, non-trivial process).

Deprotection of the amino group.

Conversion of the amino group to the isocyanate.

Convergent Synthesis: A convergent synthesis involves preparing key fragments of the target molecule independently and then combining them in the final stages. wikipedia.org This approach is generally more efficient for complex molecules. chemistnotes.comfiveable.me For this compound, a convergent strategy would be markedly more effective.

The most logical convergent approach involves the synthesis of the key intermediate, 3-(methylsulfonyl)aniline. This can be prepared via several routes as discussed previously. This intermediate is then converted to the final product in a single, final step: the transformation of the amine into an isocyanate.

Table 2: Comparison of Synthetic Pathway Philosophies

| Strategy | Description | Advantages | Disadvantages |

| Linear | Step-by-step construction on a single substrate. differencebetween.com | Conceptually straightforward to plan. | Lower overall yield, longer process. differencebetween.com |

| Convergent | Independent synthesis of key fragments followed by assembly. wikipedia.org | Higher overall yield, greater efficiency, allows for parallel work. chemistnotes.comwikipedia.org | May require more complex planning for fragment coupling. fiveable.me |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Optimizing reaction parameters is essential for developing a robust and industrially viable synthesis. For the preparation of this compound, the final step—conversion of 3-(methylsulfonyl)aniline to the isocyanate—is a critical point for optimization.

Traditionally, this conversion is achieved using phosgene or a phosgene equivalent like triphosgene. digitellinc.comorgsyn.org The yield and purity of the final product are highly dependent on several factors:

Temperature: Isocyanate formation is often performed at low temperatures to control reactivity and minimize side reactions. A procedure for a similar isocyanate synthesis specifies ice-cooling during the addition of reagents. google.com

Solvent: The choice of solvent can affect solubility, reaction rate, and ease of product isolation. Chlorobenzene and ortho-dichlorobenzene have been used effectively in isocyanate synthesis. google.com

Reagent Addition: The rate and order of reagent addition are crucial. In one optimized industrial process for a related compound, dropwise addition of reactants over several hours led to a significantly improved yield of 94.2%. google.com

Catalyst: In non-phosgene routes, such as the thermal decomposition of carbamates, the catalyst is a key parameter. Zinc-based catalysts are noted for their high activity and cost-effectiveness, while composite catalysts can further enhance yield. nih.govresearchgate.net

Computational studies are also being employed to model reaction mechanisms, identify rate-determining steps, and predict optimal conditions and catalyst designs to overcome synthetic challenges. digitellinc.com

Green Chemistry Principles in the Synthesis of Aryl Isocyanates and Sulfones

The application of green chemistry principles aims to make chemical manufacturing more sustainable by reducing waste, using less hazardous materials, and improving energy efficiency. youtube.com

Phosgene-Free Isocyanate Synthesis: A primary focus in the green synthesis of aryl isocyanates is the replacement of highly toxic and corrosive phosgene. digitellinc.comnih.gov Several non-phosgene routes are actively being researched and implemented:

Carbamate Decomposition: This two-step process involves forming a carbamate from the corresponding amine (or nitro compound) and then thermally decomposing it to the isocyanate. researchgate.netacs.org This method avoids the use of chlorine chemistry. acs.org

Reductive Carbonylation: The direct reaction of nitroarenes with carbon monoxide offers a more direct route, though it has faced challenges in achieving practical industrial application. digitellinc.com

Dehydration of Carbamic Acids: A mild, metal-free method has been developed that uses amines and atmospheric carbon dioxide (CO₂) to form a carbamic acid intermediate, which is then dehydrated to the isocyanate. scholaris.ca

Phosgene Equivalents: Solid phosgene equivalents like triphosgene are considered safer to handle than gaseous phosgene. orgsyn.org

Sustainable Sulfone Synthesis: For the sulfone moiety, green approaches focus on using environmentally benign oxidants and catalysts. A sustainable method for synthesizing sulfonic acids utilizes air as the green oxidant in combination with thiourea (B124793) dioxide, an easily handled sulfur dioxide surrogate. rsc.org This approach can proceed under transition-metal-free conditions and has been applied to the late-stage modification of complex molecules. rsc.org

By integrating these greener alternatives, the synthesis of this compound can be made safer and more environmentally responsible, aligning with modern standards of sustainable chemical production. youtube.com

Chemical Reactivity and Mechanistic Investigations of 1 Isocyanato 3 Methylsulfonyl Benzene

Reactivity of the Isocyanato Functional Group

The isocyanate group (-N=C=O) is characterized by a carbon atom that is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This inherent reactivity drives several key classes of chemical transformations.

Nucleophilic Addition Reactions to the Isocyanate

The most common reaction of isocyanates is nucleophilic addition. A wide range of nucleophiles, including alcohols, amines, and water, can react with the isocyanate carbon. For instance, the reaction with alcohols produces carbamates (urethanes), while amines yield ureas. The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen atom.

The presence of the electron-withdrawing methylsulfonyl group at the meta position of 1-isocyanato-3-(methylsulfonyl)benzene is expected to enhance the electrophilicity of the isocyanate carbon, thereby increasing its reactivity towards nucleophiles compared to unsubstituted phenyl isocyanate.

Cycloaddition Chemistry Involving Aryl Isocyanates

Aryl isocyanates can participate in cycloaddition reactions. For example, they can undergo [2+2] cycloaddition with electron-rich alkenes to form β-lactams after the extrusion of carbon dioxide. They can also dimerize to form uretidinediones or trimerize to yield isocyanurates, which are six-membered rings containing three nitrogen and three carbonyl groups. The trimerization of aromatic polyisocyanates is a key reaction in the formation of polyisocyanurate resins. google.com This process can be catalyzed by various compounds, including tertiary amines. google.com

Oligomerization and Polymerization Mechanisms Relevant to Isocyanates

Isocyanates are fundamental monomers in the production of polyurethanes. industrialchemicals.gov.au This polymerization typically involves the reaction of a diisocyanate with a polyol. google.com While this compound is a monoisocyanate, its reactivity is relevant to understanding the behavior of isocyanate-terminated prepolymers. industrialchemicals.gov.au These prepolymers, which have reactive isocyanate end groups, can undergo further reactions to form larger polymer networks. industrialchemicals.gov.au The polymerization of isocyanate-functional monomers can sometimes be challenging due to the high reactivity of the isocyanate group, which can lead to side reactions. usm.edu To control this reactivity, "blocked" isocyanates are sometimes used, where the isocyanate group is temporarily protected and can be deprotected under specific conditions, such as heat. usm.edu

Influence of the Methylsulfonyl Group on Aromatic Reactivity

The methylsulfonyl (-SO2CH3) group is a powerful electron-withdrawing group that significantly influences the reactivity of the benzene (B151609) ring to which it is attached.

Electron-Withdrawing Effects and Aromatic Deactivation

The methylsulfonyl group deactivates the benzene ring towards electrophilic aromatic substitution. quora.comstudymind.co.ukdummies.com This deactivation occurs because the sulfonyl group withdraws electron density from the aromatic π-system, making the ring less nucleophilic and therefore less reactive towards electrophiles. quora.comstudymind.co.uk This effect is primarily due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. Consequently, reactions such as nitration or halogenation on a benzene ring substituted with a sulfonyl group require harsher conditions than for benzene itself. researchgate.net

Regioselectivity in Electrophilic Aromatic Substitution Reactions on Sulfonyl-Substituted Benzenes

In addition to deactivating the ring, the methylsulfonyl group is a meta-director for electrophilic aromatic substitution. dummies.comlibretexts.org This means that incoming electrophiles will preferentially add to the carbon atoms at the meta positions (positions 3 and 5) relative to the sulfonyl group. This regioselectivity can be explained by examining the stability of the carbocation intermediates (arenium ions) formed during the reaction. When the electrophile attacks the ortho or para positions, one of the resonance structures of the arenium ion places a positive charge on the carbon atom directly attached to the electron-withdrawing sulfonyl group. libretexts.org This is a highly destabilized arrangement. libretexts.org In contrast, when the electrophile attacks the meta position, the positive charge is never placed on the carbon bearing the sulfonyl group, resulting in a more stable intermediate compared to ortho or para attack. libretexts.org Therefore, the transition state leading to the meta product is lower in energy, and the meta-substituted product is the major product. libretexts.org A study on the electrophilic aromatic substitution of benzenesulfonic acid found a product ratio of 81.0% meta, 18.7% ortho, and 0.3% para, which aligns with the directing effect of the sulfonyl group. rsc.org

Ortho-Metalation and Directed Functionalization Strategies.

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic compounds. wikipedia.org The strategy relies on a directing group to guide a metalating agent, typically an organolithium reagent, to a specific ortho-position on the aromatic ring. wikipedia.org While the sulfonyl group can act as a directing group in some contexts, no studies have been found that specifically detail the ortho-metalation of this compound. The interplay between the sulfonyl and the highly reactive isocyanate group under the strongly basic conditions of ortho-metalation would be of significant interest, but remains unexplored in the available literature.

Intermolecular and Intramolecular Interactions Governing Reactivity.

The reactivity of a molecule is governed by a complex interplay of intermolecular and intramolecular forces. In the case of this compound, one would expect intramolecular interactions between the electron-withdrawing sulfonyl group and the isocyanate moiety, which could influence the electron density distribution on the aromatic ring and the reactivity of the isocyanate itself. Intermolecular interactions, such as dipole-dipole interactions, would be expected to play a role in the compound's physical properties and its behavior in solution. However, without specific experimental or computational studies, the nature and impact of these interactions on the chemical reactivity of this compound cannot be substantively discussed.

Elucidation of Reaction Intermediates and Transition States.

Understanding the transient species that form during a chemical reaction is fundamental to elucidating its mechanism. The study of reaction intermediates and transition states, often through a combination of experimental techniques and computational modeling, provides deep insights into reaction pathways and kinetics. For reactions involving this compound, one could hypothesize the formation of various intermediates, such as lithiated species in ortho-metalation reactions or adducts from nucleophilic attack on the isocyanate. However, the absence of any mechanistic studies on this specific compound means that there is no data available to support the identification or characterization of any such intermediates or transition states.

Structural Modification and Derivative Synthesis of 1 Isocyanato 3 Methylsulfonyl Benzene

Systematic Variations of the Isocyanato Moiety

The isocyanato group (-NCO) is a highly reactive electrophilic site, making it a prime target for structural modifications. Its reactions with various nucleophiles provide a straightforward method for creating a diverse range of derivatives. The reactivity of phenyl isocyanate is well-documented, serving as a model for the behavior of its substituted analogs like 1-isocyanato-3-(methylsulfonyl)benzene.

Characteristic reactions of the isocyanato group include:

Reaction with amines: Primary and secondary amines react readily with the isocyanate to form substituted ureas. This reaction is fundamental in the synthesis of various polymers and small molecules. wikipedia.org

Reaction with alcohols: Alcohols add across the N=C bond of the isocyanate to yield carbamates (urethanes). wikipedia.org This is a cornerstone reaction in the production of polyurethanes.

Hydrolysis: In the presence of water, isocyanates hydrolyze to first form an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide. wikipedia.orgrsc.org The resulting amine can then react with a second molecule of the isocyanate to produce a symmetrically disubstituted urea (B33335). The hydrolysis of phenyl isocyanate is subject to general base catalysis, indicating that one water molecule acts as a nucleophile while a second acts as a general base. rsc.org

These transformations allow for the systematic replacement of the isocyanato group with other functionalities, profoundly altering the molecule's steric and electronic properties. The kinetics of these reactions often follow second-order rate laws. grafiati.com For example, the reaction of various isocyanates with carboxylic acids has been studied to determine activation energies, providing insight into their relative reactivity. grafiati.com

Interactive Table: Nucleophilic Addition Reactions of Isocyanates

| Nucleophile (Nu-H) | Resulting Functional Group | General Product Structure |

| Amine (R'-NH₂) | Urea | R-NH-C(O)-NH-R' |

| Alcohol (R'-OH) | Carbamate (B1207046) (Urethane) | R-NH-C(O)-O-R' |

| Water (H₂O) | Amine + CO₂ (via carbamic acid) | R-NH₂ |

| Carboxylic Acid (R'-COOH) | Amide + CO₂ (via mixed anhydride) | R-NH-C(O)-R' |

Note: R represents the 3-(methylsulfonyl)phenyl group.

Exploration of Diverse Sulfonyl-Containing Substituents

Modifications to the sulfonyl group offer another avenue for tuning the properties of the parent molecule. Altering the electronic nature and steric bulk of this group can significantly impact the reactivity of the isocyanate and the physical properties of its derivatives.

The methylsulfinyl (-SOCH₃) group is the reduced analog of the methylsulfonyl (-SO₂CH₃) group. The corresponding compound, 1-isocyanato-3-(methylsulfinyl)benzene, can be conceptualized as a derivative where the oxidation state of the sulfur atom is lower. While direct synthesis routes for this specific isocyanate are not extensively detailed in readily available literature, its precursor, 3-(methylthio)aniline (B157570), is the logical starting point. The synthesis would typically involve the oxidation of the methylthioether to the methylsulfinyl group, followed by phosgenation or a related process to convert the amino group into the isocyanate. The thioether precursor, 1-isocyanato-3-(methylsulfanyl)benzene, is a known compound. cymitquimica.com The presence of the sulfinyl group, which is a chiral center, introduces the possibility of stereoisomerism, adding another layer of complexity and potential for creating stereospecific derivatives. The sulfinyl group is less electron-withdrawing than the sulfonyl group, which would in turn increase the electron density on the benzene (B151609) ring and potentially alter the reactivity of the isocyanato group compared to the parent sulfonyl compound.

Replacing the methyl group with other alkyl, vinyl, or aryl moieties on the sulfonyl group can systematically vary the molecule's properties.

Vinylsulfonyl Derivatives: The synthesis of 1-isocyanato-3-(vinylsulfonyl)benzene (B13059399) would introduce a reactive vinyl group, which can participate in various addition reactions (e.g., Michael addition) and polymerization processes. This bifunctionality—a reactive isocyanate and a polymerizable vinyl group—makes such compounds valuable as cross-linking agents or monomers for functional polymers. The synthesis would likely proceed from a precursor like 3-(vinylsulfonyl)aniline.

Interactive Table: Comparison of Sulfonyl and Related Substituents

| Substituent | Chemical Formula | Key Feature | Expected Impact on Parent Molecule |

| Methylsulfonyl | -SO₂CH₃ | Strongly electron-withdrawing | High reactivity of isocyanate |

| Methylsulfinyl | -SOCH₃ | Chiral, less electron-withdrawing | Modified electronic properties, stereoisomerism |

| Vinylsulfonyl | -SO₂CH=CH₂ | Reactive double bond | Potential for polymerization/cross-linking |

| Phenylsulfonyl | -SO₂C₆H₅ | Bulky, aromatic | Increased steric bulk, potential for π-π interactions |

Regioselective Functionalization of the Benzene Core

Introducing additional substituents onto the aromatic ring of this compound is governed by the directing effects of the existing groups. Both the isocyanato (-NCO) and methylsulfonyl (-SO₂CH₃) groups are electron-withdrawing and act as meta-directors for electrophilic aromatic substitution. This strong and concordant directing effect means that incoming electrophiles will almost exclusively be directed to the positions meta to both groups, which are C5, and to a lesser extent, C2 (ortho to the isocyanate and meta to the sulfonyl group).

However, the deactivating nature of both groups makes electrophilic substitution reactions, such as nitration or halogenation, challenging to perform without harsh reaction conditions. This inherent low reactivity of the ring necessitates careful selection of synthetic strategies. Alternative approaches, such as nucleophilic aromatic substitution on a suitably pre-functionalized ring (e.g., with a leaving group at an activated position) or the synthesis from an already substituted aniline (B41778) precursor, are often more viable routes to regioselectively functionalized derivatives. beilstein-journals.org

Structure-Reactivity and Structure-Property Relationship Studies in Derivatives

Understanding the relationship between molecular structure and the resulting properties is a primary goal of synthesizing derivatives. For isocyanate-based compounds, these relationships are often studied in the context of polymer science. mdpi.com

Structure and Reactivity: The electronic nature of the substituent on the phenyl ring directly influences the reactivity of the isocyanato group. Electron-withdrawing groups, like the methylsulfonyl group, increase the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. Therefore, this compound is expected to be more reactive towards nucleophiles than unsubstituted phenyl isocyanate. Conversely, replacing the methylsulfonyl group with a less electron-withdrawing group like methylsulfinyl would be expected to decrease the isocyanate's reactivity.

Structure and Physical Properties: The structure of the isocyanate has a profound impact on the properties of polymers derived from it, such as polyurethanes. mdpi.com Factors like the symmetry of the molecule, the bulkiness of the substituents, and the potential for hydrogen bonding influence the mechanical and thermal properties of the resulting materials. mdpi.comutwente.nl For instance, derivatives of this compound can be used to create polyurethanes or other polymers. The rigid sulfonyl group would likely enhance the thermal stability and modify the morphology of the polymer. By creating a series of derivatives with varying sulfonyl substituents (e.g., methyl, ethyl, phenyl), one could systematically study how the size and nature of this group affect properties like glass transition temperature, tensile strength, and crystallinity in the resulting polymers. utwente.nl

Spectroscopic and Advanced Analytical Methodologies in the Study of 1 Isocyanato 3 Methylsulfonyl Benzene

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb light at characteristic frequencies, making these techniques ideal for functional group identification.

The most prominent features in the vibrational spectrum of 1-isocyanato-3-(methylsulfonyl)benzene would be the stretching frequencies of the isocyanate and sulfonyl groups.

Isocyanate (–N=C=O) Group: This group exhibits a very strong and sharp absorption band in the IR spectrum, corresponding to the asymmetric stretching vibration of the C=N=O unit. This peak is typically found in the region of 2240–2280 cm⁻¹ and is a definitive marker for the presence of an isocyanate.

Sulfonyl (–SO₂–) Group: The methylsulfonyl group gives rise to two characteristic stretching vibrations: a strong asymmetric stretch (νas) typically between 1300–1350 cm⁻¹ and a strong symmetric stretch (νs) between 1120–1160 cm⁻¹. The exact positions of these bands can provide insight into the electronic environment and conformation of the sulfonyl group.

Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Isocyanate (–N=C=O) | Asymmetric Stretch | 2240 - 2280 | Very Strong, Sharp |

| Sulfonyl (–SO₂–) | Asymmetric Stretch | 1300 - 1350 | Strong |

| Sulfonyl (–SO₂–) | Symmetric Stretch | 1120 - 1160 | Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

Analysis of Aromatic Ring Vibrational Modes

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its constituent functional groups and the benzene (B151609) ring. The analysis of the aromatic ring vibrations, in particular, offers insights into the substitution pattern and the electronic effects of the isocyanate and methylsulfonyl groups.

The primary vibrational modes of the benzene ring include C-H stretching, C-C in-plane and out-of-plane bending, and ring breathing modes. The positions of these bands are sensitive to the nature and position of the substituents. For a meta-substituted benzene ring as in this compound, specific patterns of absorption are anticipated in the infrared (IR) and Raman spectra.

Expected Aromatic Vibrational Modes:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| C-H Stretching | 3100 - 3000 | Stretching vibrations of the C-H bonds on the aromatic ring. |

| C=C Stretching | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic ring. Multiple bands are expected in this region. |

| In-plane C-H Bending | 1300 - 1000 | Bending vibrations of the C-H bonds within the plane of the aromatic ring. |

| Out-of-plane C-H Bending | 900 - 675 | Bending vibrations of the C-H bonds out of the plane of the aromatic ring. The pattern in this region is highly indicative of the substitution pattern. For meta-substitution, characteristic bands are expected. |

The electron-withdrawing nature of both the isocyanate (-NCO) and methylsulfonyl (-SO₂CH₃) groups influences the electron density distribution within the benzene ring, which in turn affects the force constants of the C-C and C-H bonds, leading to shifts in their vibrational frequencies compared to unsubstituted benzene.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula, C₈H₇NO₃S.

Predicted Fragmentation Pathways:

Upon electron impact ionization, the molecular ion [M]⁺ would be formed. Subsequent fragmentation is expected to proceed through several key pathways:

Loss of the isocyanate group: Cleavage of the C-N bond can lead to the formation of a [M - NCO]⁺ fragment.

Loss of the methyl group: Fragmentation of the methylsulfonyl group can result in the loss of a methyl radical (•CH₃) to give a [M - CH₃]⁺ ion.

Loss of sulfur dioxide: A characteristic fragmentation for aromatic sulfonyl compounds is the elimination of a neutral SO₂ molecule. nih.gov This would lead to a significant [M - SO₂]⁺ peak.

Cleavage of the entire methylsulfonyl group: The C-S bond can break to yield a [M - SO₂CH₃]⁺ fragment.

Table of Predicted Mass Spectrometry Fragments:

| Fragment Ion | Proposed Structure | Key Fragmentation |

| [C₈H₇NO₃S]⁺ | Molecular Ion | Ionization of the parent molecule. |

| [C₇H₄NO₃S]⁺ | [M - CH₃]⁺ | Loss of a methyl radical from the sulfonyl group. |

| [C₈H₇NO]⁺ | [M - SO₂]⁺ | Elimination of sulfur dioxide. nih.gov |

| [C₇H₇O]⁺ | [M - NCO - SO₂]⁺ | Sequential loss of NCO and SO₂. |

| [C₆H₅]⁺ | Phenyl cation | Resulting from further fragmentation of the ring. |

X-ray Diffraction (XRD) for Solid-State Molecular Structures

Should a suitable crystal be grown, XRD analysis would reveal:

The planarity of the benzene ring and the orientation of the isocyanate and methylsulfonyl substituents relative to the ring.

The bond lengths and angles of the isocyanate (-N=C=O) and methylsulfonyl (-SO₂CH₃) groups, offering insights into their electronic and steric properties.

The intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, that govern the packing of the molecules in the crystal lattice.

While no published crystal structure for this compound is currently available, the technique remains a powerful tool for its future detailed structural elucidation.

Computational and Theoretical Investigations of 1 Isocyanato 3 Methylsulfonyl Benzene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has become a primary tool for computational chemistry, providing a good balance between accuracy and computational cost. While specific DFT studies on 1-isocyanato-3-(methylsulfonyl)benzene are not readily found in publicly available literature, the methodologies are well-established and have been applied to analogous sulfonyl- and isocyanate-containing compounds. nih.govnih.govresearchgate.net

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For a molecule like this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.

The process would involve rotating the methylsulfonyl (-SO2CH3) and isocyanate (-NCO) groups relative to the benzene (B151609) ring to identify the global minimum energy structure among various possible conformers. For instance, studies on similar molecules like chloroacetyl isocyanate have shown that different rotational isomers (conformers) can have comparable relative stabilities. nih.gov A similar analysis for this compound would reveal the preferred orientation of the substituents. DFT calculations, often using a basis set like 6-31G(d,p) or higher, would yield the optimized geometric parameters. nih.gov

Illustrative Optimized Geometric Parameters for a Related Sulfonamide To illustrate the type of data obtained from such a calculation, the following table shows theoretical bond lengths and angles for a related sulfonamide compound, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, calculated using the DFT/B3LYP/6-31G(d,p) method. nih.gov

| Parameter | Bond Length (Å) | Bond Angle (°) |

| S-O1 | 1.45 | O1-S-O2 |

| S-O2 | 1.46 | O1-S-N |

| S-N | 1.65 | O2-S-N |

| S-C (aromatic) | 1.78 | O1-S-C |

| C-N (isocyanate) | - | C-N-C |

| N=C (isocyanate) | - | N=C=O |

| C=O (isocyanate) | - | - |

This table is illustrative and shows the kind of data that would be generated for this compound in a similar study.

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT is used to calculate several key electronic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These frontier molecular orbitals are crucial for understanding chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For sulfonyl-containing aromatic compounds, the HOMO is often distributed over the benzene ring, while the LUMO can be localized on the sulfonyl group or other electron-withdrawing substituents. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting sites for electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the sulfonyl and isocyanate groups, and positive potential around the hydrogen atoms of the benzene ring and methyl group. nih.gov

Illustrative Electronic Properties for a Related Sulfonyl-Containing Compound The following table presents calculated electronic properties for 3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine, providing an example of the data that would be obtained. researchgate.net

| Parameter | Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

Specific values for this compound are not available in the cited literature.

DFT calculations can predict the vibrational (infrared and Raman) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule.

Vibrational Frequencies: After geometry optimization, a frequency calculation is performed to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the vibrational spectrum. nih.gov The calculated frequencies correspond to the different vibrational modes of the molecule, such as the characteristic stretching frequencies of the N=C=O group (typically around 2250-2280 cm⁻¹) and the S=O bonds of the sulfonyl group. These theoretical spectra can be compared with experimental spectra to aid in structural confirmation. canterbury.ac.nz

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be predicted. github.io These predictions are invaluable for assigning experimental spectra and confirming the structure of newly synthesized compounds. sigmaaldrich.com

Quantum Chemical Studies of Reaction Pathways and Energetics

Beyond static molecular properties, computational chemistry can be used to model chemical reactions, providing detailed insights into reaction mechanisms.

Quantum chemical methods can map out the entire energy profile of a chemical reaction, from reactants to products, along the reaction coordinate. This involves locating the transition state (the highest energy point along the reaction pathway) and calculating the activation energy (the energy barrier that must be overcome for the reaction to occur). A lower activation barrier corresponds to a faster reaction rate. For reactions involving isocyanates, such as their reaction with alcohols to form carbamates, computational studies can elucidate the role of catalysts and the step-by-step mechanism of bond formation. canterbury.ac.nz

By modeling reaction pathways, it is possible to identify and characterize the structures of short-lived reaction intermediates and transition states. This includes determining their geometries, energies, and electronic structures. For example, in the reaction of an isocyanate with a nucleophile, computational studies can reveal whether the reaction proceeds through a concerted mechanism (all bonds forming and breaking in a single step) or a stepwise mechanism involving one or more intermediates. canterbury.ac.nz This level of detail is often difficult or impossible to obtain through experimental means alone.

Molecular Modeling and Simulation Techniques for Intermolecular Interactions

A thorough understanding of the intermolecular interactions of this compound is crucial for predicting its physical properties and behavior in various environments. Molecular modeling and simulation techniques are powerful tools for this purpose, yet specific studies on this compound are absent from the current body of scientific literature.

Typically, research in this area would involve the use of molecular dynamics (MD) and Monte Carlo (MC) simulations. These methods can provide insights into the condensed-phase behavior of the compound, including its liquid structure, solvation properties, and interactions with other molecules. For instance, MD simulations could be employed to calculate radial distribution functions, which describe the probability of finding a particle at a certain distance from a reference particle, offering a picture of the local molecular arrangement.

The development of accurate force fields is a prerequisite for reliable simulations. A force field for this compound would need to correctly parameterize the bonded and non-bonded interactions, including electrostatic forces, van der Waals interactions, and torsional potentials of the isocyanate and methylsulfonyl groups. Quantum mechanical calculations are often used to derive these parameters.

Table 1: Hypothetical Data Table for Intermolecular Interaction Energies of this compound Dimers

| Dimer Configuration | Interaction Energy (kcal/mol) | Method/Basis Set |

| Stacked | Data not available | Data not available |

| T-shaped | Data not available | Data not available |

| Head-to-tail | Data not available | Data not available |

This table is presented as an example of the type of data that would be generated from computational studies. Currently, no such data has been published for this compound.

High-Level Ab Initio Calculations for Benchmark Data

High-level ab initio calculations provide highly accurate, benchmark-quality data for molecular properties. These calculations, which are based on the fundamental principles of quantum mechanics, are essential for validating more approximate computational methods and for providing definitive theoretical values. For this compound, such benchmark data is currently unavailable.

Ab initio methods like coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" in computational chemistry for their accuracy. These methods could be used to calculate a variety of properties for this compound, including its optimized geometry, vibrational frequencies, and electronic properties such as the dipole moment and polarizability.

Furthermore, these high-level calculations are critical for generating accurate potential energy surfaces for chemical reactions involving the isocyanate group, which is known for its reactivity. This would provide fundamental insights into its reaction mechanisms.

Table 2: Hypothetical Benchmark Data for this compound

| Property | Calculated Value | Method/Basis Set |

| Dipole Moment (Debye) | Data not available | Data not available |

| Ionization Potential (eV) | Data not available | Data not available |

| Electron Affinity (eV) | Data not available | Data not available |

| Rotational Constants (GHz) | Data not available | Data not available |

This table illustrates the kind of benchmark data that would be obtained from high-level ab initio calculations. As of now, these values have not been reported in the scientific literature.

Advanced Applications and Role As Building Blocks in Chemical Science Excluding Clinical/agricultural Product Efficacy

Utilization in Polymer Chemistry and Materials Science

The isocyanate group is the cornerstone of polyurethane chemistry, a versatile class of polymers with a wide array of applications. researchgate.net The reactivity of the isocyanate functional group allows for the formation of urethane (B1682113) linkages through reaction with hydroxyl groups, a fundamental reaction in polymer science. nist.gov

Precursor in Polyurethane Synthesis

The primary application for isocyanate compounds is in the synthesis of polyurethanes. researchgate.net This class of polymers is formed through the polyaddition reaction between a di- or polyisocyanate and a polyol. nist.gov Aromatic isocyanates are often used in the production of polyurethanes. researchgate.net

While specific examples detailing the use of 1-isocyanato-3-(methylsulfonyl)benzene in large-scale polyurethane production are not widely reported in publicly available literature, its chemical structure suggests its potential as a monomer or a modifying agent in polyurethane synthesis. The presence of the sulfonyl group would be expected to impart specific properties to the resulting polymer, such as increased thermal stability, altered solubility, and enhanced adhesion to certain substrates. The general reaction for polyurethane formation is presented below.

General Polyurethane Synthesis Reaction

| Reactant A | Reactant B | Resulting Linkage | Polymer Class |

|---|

The synthesis of polyurethanes can be tailored by the choice of isocyanate and polyol to produce materials with a wide range of properties, from flexible foams to rigid plastics. researchgate.net

Role in Advanced Coatings and Polymer Composites

Isocyanates are crucial components in the formulation of high-performance coatings and adhesives due to the durability and resilience of the resulting polyurethane materials. dow.com These coatings are valued for their resistance to abrasion, chemicals, and environmental weathering. In the realm of polymer composites, isocyanates can be used to improve the interfacial adhesion between the polymer matrix and reinforcing fibers, thereby enhancing the mechanical properties of the composite material.

The incorporation of a polar sulfonyl group, as found in this compound, could be leveraged to create specialized coatings with unique properties. For example, the polarity imparted by the methylsulfonyl group might enhance adhesion to polar substrates or modify the surface energy of the coating. In composites, this could translate to improved compatibility with certain types of fillers or fibers. Patents have described the use of various isocyanates in producing polyurethane coatings with desirable properties like resistance to discoloration and good adherence. google.com

Employment as a Chemical Building Block in Complex Molecule Synthesis

The high reactivity of the isocyanate group makes it an excellent electrophilic partner in a variety of chemical transformations, rendering isocyanates valuable building blocks for the synthesis of complex organic molecules. orgsyn.org They readily react with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and other derivatives, respectively. amazonaws.com

This compound, with its two distinct functional groups, offers multiple reaction pathways for synthetic chemists. The isocyanate group can be used to introduce the methylsulfonylphenyl moiety into a larger molecule. This is particularly useful in medicinal chemistry and materials science, where the sulfonyl group is a common pharmacophore and a useful functional group for tuning material properties. For instance, isocyanates are used as precursors for the synthesis of various heterocyclic compounds, which are scaffolds for many pharmaceuticals. researchgate.netchebanov.org The general reactivity of phenyl isocyanate with various nucleophiles is well-documented and serves as a model for the expected reactivity of this compound.

Reactions of Isocyanates with Common Nucleophiles

| Nucleophile | Resulting Functional Group |

|---|---|

| Alcohol (R-OH) | Carbamate (B1207046) (Urethane) |

| Amine (R-NH2) | Urea (B33335) |

Exploration in Agrochemical Research as Chemical Tools

In the field of agrochemical research, novel molecular structures are constantly being synthesized and tested for potential herbicidal, insecticidal, or fungicidal activity. The sulfonylurea and sulfonylcarbamate moieties are present in a number of commercialized herbicides. The synthesis of these complex molecules often relies on versatile chemical building blocks.

This compound serves as a potential precursor for the synthesis of compounds containing the methylsulfonylphenyl group. This moiety can be found in various biologically active molecules. Researchers in agrochemical synthesis can utilize this isocyanate to react with various amines or alcohols to create libraries of novel compounds for screening. While specific research detailing the use of this compound as a tool in agrochemical discovery is not prevalent in the public domain, the known reactivity of isocyanates and the biological relevance of the sulfonyl group suggest its utility in this area. The synthesis of isocyanates and their subsequent conversion to carbamates and ureas are fundamental reactions that can be applied in the creation of potential agrochemicals. google.com

Retrosynthetic Analysis and Strategic Disconnections for this compound

The design of a synthetic route for a target molecule like this compound requires a logical and systematic approach. Retrosynthetic analysis is a powerful technique that deconstructs the target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. This process allows for the identification of potential synthetic pathways and highlights challenges such as chemoselectivity, regioselectivity, and the need for protecting groups.

Future Research Directions and Emerging Trends for 1 Isocyanato 3 Methylsulfonyl Benzene

Development of Novel and Sustainable Synthetic Methodologies

The industrial synthesis of isocyanates has traditionally relied on processes that are effective but raise environmental and safety concerns, most notably the use of hazardous reagents like phosgene (B1210022). rsc.org A primary direction for future research is the development of synthetic pathways to 1-Isocyanato-3-(methylsulfonyl)benzene that align with the principles of green and sustainable chemistry. rsc.org

Current methods for producing related compounds, such as sulfonamides, often involve sulfonyl chlorides, which present storage and handling challenges and generate significant waste. mdpi.com Future methodologies will likely focus on phosgene-free routes and the reduction of by-products. Innovations in this area are crucial, as there is a growing demand for safer, more efficient, and selective synthesis methods for isocyanates. rsc.org

Potential areas of exploration include:

Catalytic Carbonylations: Investigating novel catalytic systems that can achieve the carbonylation of the corresponding amine, 3-(methylsulfonyl)aniline (B181093), using less hazardous carbonyl sources than phosgene.

Rearrangement Reactions: Exploring Hofmann, Curtius, or Lossen rearrangements starting from precursors like 3-(methylsulfonyl)benzamide or its derivatives, optimized to improve yield and minimize waste.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer enhanced safety, better control over reaction parameters, and easier scalability compared to traditional batch methods.

Table 1: Comparison of Potential Synthetic Approaches

| Method | Traditional Reagents | Potential Sustainable Alternative | Key Advantages of Alternative |

|---|---|---|---|

| Phosgenation | Phosgene | Catalytic carbonylation with CO or CO surrogates | Avoids highly toxic phosgene, potentially reduces waste. |

| From Amine | Sulfonyl Chlorides | Direct amination or alternative sulfonation reagents | Reduces hazardous waste and handling issues. mdpi.com |

| Rearrangements | Often stoichiometric reagents | Catalytic or more atom-economical rearrangement conditions | Improves efficiency and reduces by-product formation. |

Exploration of Unprecedented Reactivity and Mechanistic Insights

A deeper understanding of the reactivity of this compound is essential for its application in novel chemical transformations. The molecule possesses two key reactive sites: the highly electrophilic isocyanate group (-NCO) and the electron-withdrawing methylsulfonyl group (-SO₂CH₃). The interplay between these groups can lead to unique reactivity patterns that are yet to be fully explored.

Future research should focus on:

Kinetic and Mechanistic Studies: Performing detailed kinetic investigations, similar to those used for understanding nucleophilic aromatic substitution (SNAr) reactions, can elucidate reaction mechanisms and the influence of catalysts or additives. researchgate.net This knowledge is vital for optimizing reaction conditions and predicting outcomes. researchgate.net

Novel Cyclization Reactions: Investigating fluoride-catalyzed trimerization to form isocyanurates or other novel cyclization pathways could lead to new heterocyclic structures with unique properties. researchgate.net

Orthogonal Reactivity: Exploring conditions where the isocyanate and sulfonyl groups can react selectively, allowing for stepwise functionalization and the construction of complex molecular architectures. The sulfonyl group is known to participate in hydrogen bonding, which could be exploited to direct reactions at other sites within the molecule. nih.gov

Design of Advanced Derivatives with Tailored Properties for Materials Applications

Isocyanates are fundamental building blocks in the production of a wide array of polymeric materials, including polyurethanes, thermoplastic foams, and elastomers. rsc.org The presence of the methylsulfonyl group in this compound offers a unique opportunity to design advanced derivatives with specific, tailored properties. The sulfonyl group can enhance thermal stability, modify solubility, and introduce specific interactions like hydrogen bonding. nih.gov

Future research in this area will likely involve:

High-Performance Polymers: Synthesizing novel polyurethanes and polyureas where the sulfonyl group is incorporated into the polymer backbone. This could lead to materials with improved flame retardancy, adhesion, and thermal resistance, suitable for specialty coatings, adhesives, and sealants. nih.gov

Functional Hydrogels: Creating cross-linked hydrogels for biomedical applications. Isocyanate-derived crosslinkers are used to engineer biomaterials for tissue sealing and drug delivery. rsc.org Derivatives of this compound could be designed to produce hydrogels with controlled degradation rates and specific biological interactions.

Organic Electronics: Exploring the synthesis of conjugated polymers incorporating this moiety. The strong electron-withdrawing nature of the sulfonyl group could be leveraged to tune the electronic properties of materials for applications in sensors or organic semiconductors.

Table 2: Potential Applications of Designed Derivatives

| Derivative Class | Potential Application | Key Property Influence by -SO₂CH₃ Group |

|---|---|---|

| Polyurethanes/Polyureas | Specialty coatings, adhesives, high-performance elastomers | Enhanced thermal stability, improved adhesion, modified polarity |

| Cross-linked Hydrogels | Tissue engineering, drug delivery | Controlled degradation, specific non-covalent interactions |

| Conjugated Polymers | Organic electronics, sensors | Tuned electronic properties (electron affinity) |

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Discovery

The fields of chemical synthesis and materials discovery are being revolutionized by artificial intelligence (AI) and machine learning (ML). mdpi.com These computational tools can accelerate the research and development process for compounds like this compound in several ways. mdpi.com

Emerging trends include:

Retrosynthetic Analysis and Pathway Prediction: AI-driven tools can propose novel and efficient synthetic routes by analyzing vast databases of chemical reactions. mdpi.comyoutube.com This can help chemists design more sustainable and cost-effective syntheses.

Property Prediction and Molecular Design: Machine learning models can be trained to predict the physical, chemical, and biological properties of virtual derivatives. rsc.org This allows for the in silico screening of vast numbers of potential molecules to identify candidates with desired characteristics before committing to laborious laboratory synthesis. rsc.orgoxfordglobal.com For instance, ML algorithms could predict the drug release kinetics from aerogels derived from isocyanates or screen for potential biological activity. rsc.orgrsc.org

Autonomous Synthesis: The integration of AI with robotic systems enables the creation of autonomous labs that can explore reaction conditions and discover new materials with minimal human intervention. sciencedaily.comnih.gov Such a system could be tasked with optimizing the synthesis of this compound derivatives for a specific material property, such as maximizing the thermal stability of the resulting polymer. sciencedaily.comnih.gov

The application of AI and ML promises to significantly shorten the timeline from conceptual design to the realization of new materials and molecules derived from this compound, fostering a more rapid and efficient innovation cycle. oxfordglobal.com

Q & A

Q. What are the common synthetic routes for 1-isocyanato-3-(methylsulfonyl)benzene?

The synthesis typically involves sequential functionalization of the benzene ring. A validated approach includes:

Sulfonylation : Reacting 3-nitrobenzene derivatives with methylsulfonyl chloride under basic conditions (e.g., K₂CO₃/DMSO) to introduce the methylsulfonyl group .

Reduction and Phosgenation : Reducing the nitro group to an amine (e.g., using H₂/Pd-C), followed by treatment with phosgene or triphosgene to form the isocyanate group .

Key Considerations : Optimize reaction temperatures (50–80°C for sulfonylation) and use anhydrous conditions during phosgenation to avoid hydrolysis.

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., isocyanate resonance at δ ~120–130 ppm in ¹³C NMR) .

- HPLC : Reverse-phase chromatography (C18 column, methanol/ammonium formate gradient) to assess purity and detect degradation products .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) for molecular weight confirmation (expected [M+H]⁺ = 212.06 g/mol) .

Q. How does the methylsulfonyl group influence the compound’s reactivity?

The methylsulfonyl group is a strong electron-withdrawing group, which:

- Enhances the electrophilicity of the isocyanate group, facilitating nucleophilic additions (e.g., with amines to form ureas) .

- Stabilizes intermediates in substitution reactions via resonance effects .

Advanced Research Questions

Q. How can structural-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Substituent Positioning : Compare analogs (e.g., 1-isocyanato-4-(methylsulfonyl)benzene) to evaluate how para vs. meta substitution affects binding to biological targets .

- Electronic Modulation : Introduce electron-donating/withdrawing groups to alter isocyanate reactivity. For example, trifluoromethyl analogs (e.g., 1-isocyanato-3-(trifluoromethyl)benzene) show increased metabolic stability .

Methodological Tip : Use DFT calculations to predict charge distribution and frontier molecular orbitals .

Q. How can contradictory data in biological assays be resolved?

- Purity Verification : Re-analyze samples via HPLC to rule out degradation (e.g., hydrolysis to urea derivatives) .

- Positional Isomer Confirmation : Ensure synthetic routes yield the correct regioisomer (meta-substitution) using NOESY or X-ray crystallography .

- Biological Replicates : Conduct dose-response curves in triplicate to assess reproducibility .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

- DFT Studies : Calculate electrophilicity indices (ω) for the isocyanate group. Higher ω values correlate with faster reaction kinetics .

- Molecular Dynamics (MD) : Simulate interactions with enzymatic active sites (e.g., proteases) to identify binding hotspots influenced by the methylsulfonyl group .

Q. How can degradation products be identified and quantified?

- LC-MS/MS : Use tandem MS to detect hydrolysis products (e.g., 3-(methylsulfonyl)aniline) with MRM transitions specific to degradation pathways .

- Stability Studies : Incubate the compound in buffer solutions (pH 4–9) and monitor degradation via UV-Vis spectroscopy at λ = 240–320 nm .

Safety and Handling

Q. What are the recommended storage and handling protocols?

- Storage : Keep at 4°C in airtight, amber vials to prevent moisture absorption and photodegradation .

- Safety Measures : Use PPE (gloves, goggles) and work in a fume hood due to the compound’s irritant properties (Signal Word: Danger ) .

Data Contradiction Analysis

Q. Why might reported biological activities vary across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.